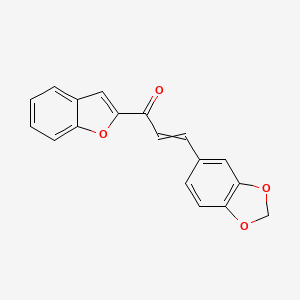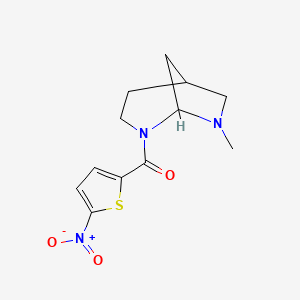
8-Methyl-3-(2'-nitrothien-5'-yl)carbonyl-3,8-diazabicyclo(3.2.1)octane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Methyl-3-(2’-nitrothien-5’-yl)carbonyl-3,8-diazabicyclo(321)octane is a complex organic compound with the molecular formula C12H15N3O3S This compound features a bicyclic structure with a diazabicyclo[321]octane core, which is a common scaffold in various biologically active molecules
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-3-(2’-nitrothien-5’-yl)carbonyl-3,8-diazabicyclo(3.2.1)octane typically involves multiple steps, starting from readily available precursors. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which serves as the core structure. This can be achieved through various methodologies, including:
Enantioselective Construction: This involves the use of chiral catalysts to control the stereochemistry of the final product.
Desymmetrization Process: Starting from achiral tropinone derivatives, the stereochemical control is achieved directly in the transformation that generates the 8-azabicyclo[3.2.1]octane architecture.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
8-Methyl-3-(2’-nitrothien-5’-yl)carbonyl-3,8-diazabicyclo(3.2.1)octane undergoes various types of chemical reactions, including:
Oxidation: The nitrothienyl group can undergo oxidation reactions, leading to the formation of nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The carbonyl group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can react with the carbonyl group under acidic or basic conditions.
Major Products
The major products formed from these reactions include nitroso derivatives, amines, and various substituted derivatives depending on the reagents and conditions used.
科学的研究の応用
8-Methyl-3-(2’-nitrothien-5’-yl)carbonyl-3,8-diazabicyclo(3.2.1)octane has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and receptor binding.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 8-Methyl-3-(2’-nitrothien-5’-yl)carbonyl-3,8-diazabicyclo(3.2.1)octane involves its interaction with specific molecular targets. The nitrothienyl group can participate in electron transfer reactions, while the diazabicyclo[3.2.1]octane core can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
8-Azabicyclo[3.2.1]octane: This compound shares the same core structure but lacks the nitrothienyl and carbonyl groups.
3-Chloro-8-methyl-8-azabicyclo[3.2.1]octane: This compound has a similar core structure with a chlorine substituent instead of the nitrothienyl group.
Methyl (2R,3S)-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate: This compound features a hydroxyl and carboxylate group, making it structurally similar but functionally different.
Uniqueness
The presence of the nitrothienyl and carbonyl groups in 8-Methyl-3-(2’-nitrothien-5’-yl)carbonyl-3,8-diazabicyclo(3.2.1)octane imparts unique chemical reactivity and biological activity, distinguishing it from other similar compounds. These functional groups enable a wider range of chemical transformations and interactions with biological targets, making it a versatile compound in various research applications.
特性
CAS番号 |
57269-28-0 |
|---|---|
分子式 |
C12H15N3O3S |
分子量 |
281.33 g/mol |
IUPAC名 |
(7-methyl-2,7-diazabicyclo[3.2.1]octan-2-yl)-(5-nitrothiophen-2-yl)methanone |
InChI |
InChI=1S/C12H15N3O3S/c1-13-7-8-4-5-14(10(13)6-8)12(16)9-2-3-11(19-9)15(17)18/h2-3,8,10H,4-7H2,1H3 |
InChIキー |
TYILFKWCXBXXQZ-UHFFFAOYSA-N |
正規SMILES |
CN1CC2CCN(C1C2)C(=O)C3=CC=C(S3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


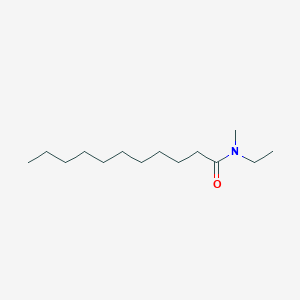
![4-{[2-(Methylsulfanyl)ethyl]sulfanyl}benzene-1,2-diamine](/img/structure/B14610703.png)
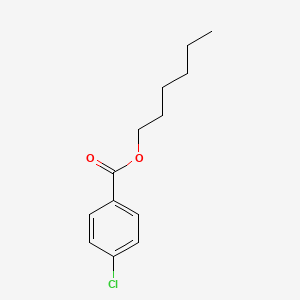
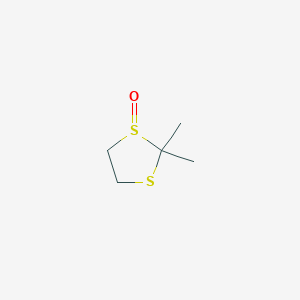


![{[1-(2,2,2-Trifluoroethoxy)cyclopropyl]ethynyl}benzene](/img/structure/B14610721.png)
![(Piperazine-1,4-diyl)bis{[5-(3,4-dichlorobutyl)pyridin-2-yl]methanone}](/img/structure/B14610737.png)
![3-[3-(4-Methylphenyl)-3-oxoprop-1-enyl]chromen-4-one](/img/structure/B14610744.png)
